molecular formula C6H8ClN3 B14835394 4-(Aminomethyl)-3-chloropyridin-2-amine CAS No. 1393560-31-0

4-(Aminomethyl)-3-chloropyridin-2-amine

Cat. No.: B14835394
CAS No.: 1393560-31-0
M. Wt: 157.60 g/mol
InChI Key: XIFKAVSMXWVIKC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-chloropyridin-2-amine is an organic compound that belongs to the class of aminomethyl pyridines This compound features a pyridine ring substituted with an aminomethyl group at the 4-position and a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-chloropyridin-2-amine typically involves multi-step organic reactions. One common method includes the chlorination of 2-aminopyridine followed by the introduction of the aminomethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution pattern on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-chloropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Aminomethyl)-3-chloropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-chloropyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-3-chloropyridin-2-amine is unique due to the presence of both the aminomethyl and chlorine substituents on the pyridine ring. This combination of functional groups provides a unique set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry .

Properties

CAS No.

1393560-31-0

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

4-(aminomethyl)-3-chloropyridin-2-amine

InChI

InChI=1S/C6H8ClN3/c7-5-4(3-8)1-2-10-6(5)9/h1-2H,3,8H2,(H2,9,10)

InChI Key

XIFKAVSMXWVIKC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CN)Cl)N

Origin of Product

United States

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